

Application Notes and Protocols for Environmental DNA (eDNA) Extraction from Water Samples

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Introduction

Environmental DNA (eDNA) analysis is a rapidly evolving and powerful tool for monitoring biodiversity, detecting invasive species, and assessing ecosystem health. This non-invasive method involves the extraction of genetic material shed by organisms into their environment, such as water. For professionals in research, science, and drug development, eDNA analysis offers a sensitive and efficient alternative to traditional sampling methods. Applications can range from baseline biodiversity assessments for environmental impact studies to the detection of pathogenic microorganisms in water sources relevant to public health and pharmaceutical manufacturing.

This document provides a detailed, step-by-step protocol for the extraction of eDNA from water samples, focusing on the most common and effective method: filtration. It also includes a comparison of various materials and kits to aid in methodological optimization.

Experimental Workflow

The overall workflow for eDNA extraction from water samples is a multi-step process that requires careful attention to prevent contamination and maximize DNA yield. The key stages include sample collection and filtration, preservation of the captured eDNA, extraction and

purification of the DNA, and finally, quantification and quality assessment before downstream applications like PCR, qPCR, or next-generation sequencing.[1][2][3][4]



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Caption: Experimental workflow for eDNA extraction from water samples.

Data Presentation: Comparison of Filtration and Extraction Methods

The efficiency of eDNA capture and extraction can be influenced by the choice of filter material, pore size, and the DNA extraction kit used.[5] The following tables summarize findings from various studies to guide methods selection.

Table 1: Comparison of Common Filter Materials for eDNA Capture

Filter Material	Advantages	Disadvantages	Recommended Use Cases
Glass Fiber (GF)	High flow rate, less prone to clogging.[1]	Can be fragile, may require careful handling.	Turbid water, large volume samples.[1][6]
Cellulose Nitrate (CN)	Good retention of particles, widely used. [1][7]	Can clog with turbid water, may bind some inhibitors.	General freshwater and marine samples. [8]
Polycarbonate (PC/PCTE)	Smooth surface for easy cell recovery, precise pore size.[1]	Lower flow rate, can clog easily.[9]	Low turbidity water, microorganism studies.
Polyethersulfone (PES)	High flow rate, low protein binding.[1]	May have lower DNA yield compared to other materials in some studies.	Samples where inhibitor binding is a concern.
Mixed Cellulose Ester (MCE)	High particle retention. [1]	Can bind a significant amount of DNA, potentially reducing recovery.[9]	Specific applications where high particle capture is critical.

Table 2: Comparison of eDNA Extraction Kits

Extraction Kit	Principle	Advantages	Disadvantages
QIAGEN DNeasy Blood & Tissue Kit	Silica membrane spin column	Widely used and validated, good for a variety of sample types. [1] [10]	Can be prone to inhibition from environmental samples.
MO BIO/QIAGEN PowerWater DNA Isolation Kit	Bead beating and silica spin column	Effective lysis of tough-to-lyse cells, good inhibitor removal. [1] [8]	Bead beating step can shear DNA.
ZymoBIOMICS DNA Miniprep Kit	Bead beating and silica spin column	Designed for microbial samples, effective lysis. [8]	May not be optimized for all types of eDNA.
Macherey-Nagel NucleoSpin eDNA Water	Silica membrane, optimized for eDNA	Fast protocol, avoids long incubation times. [11] Compatible with various filters. [11]	Performance may vary with highly turbid samples.
Magnetic Bead-based Kits (e.g., NucleoMag, MagAttract)	Paramagnetic beads	Amenable to automation and high-throughput processing. [12]	Can be more expensive per sample.

Experimental Protocols: Step-by-Step eDNA Extraction from Water Samples

This protocol details the filtration method for capturing eDNA, followed by extraction using a common commercial kit. Crucially, to prevent contamination, all steps should be performed in a clean environment, ideally in a dedicated laboratory space for eDNA work.[\[13\]](#) Wear gloves and use sterile, single-use equipment wherever possible.[\[14\]](#)[\[15\]](#)

Part 1: Water Sample Collection and Filtration

- Preparation: Before heading to the field, label all sample containers and filter housings.[\[16\]](#) Prepare a "field blank" by filtering sterile, deionized water through the filtration apparatus to

test for contamination in the equipment and process.[15]

- **Sample Collection:** Collect water samples from the target environment. It is recommended to collect water from just below the surface to avoid floating debris. The volume of water to be collected can vary from a few hundred milliliters to several liters, depending on the expected eDNA concentration.[10][17]
- **Filtration Setup:** Aseptically assemble the filtration unit. This typically consists of a funnel, a filter holder with a support screen, and a receiving flask connected to a vacuum pump or a syringe.[10][18]
- **Filter Placement:** Using sterile forceps, place the desired filter membrane (e.g., a 0.45 µm cellulose nitrate filter) onto the filter support.[19]
- **Water Filtration:** Pour the collected water sample into the funnel and apply a vacuum to draw the water through the filter.[19] For highly turbid water, pre-filtration through a larger pore size mesh may be necessary to prevent clogging.[6] If using a syringe, draw the water into the syringe and then attach the filter housing to push the water through.[10][20]
- **Filter Preservation:** Once filtration is complete, carefully remove the filter using sterile forceps. The filter can be preserved in several ways:
 - **Freezing:** Fold the filter (sample side inwards), place it in a sterile tube or bag, and immediately freeze it at -20°C or -80°C.[21]
 - **Ethanol:** Place the filter in a tube with 95-100% ethanol.[15][21]
 - **Lysis/Preservation Buffer:** Submerge the filter in a specialized preservation buffer provided by some commercial kits.[7][12][22]

Part 2: DNA Extraction and Purification (Example using a Spin-Column Kit)

This part of the protocol is based on the general steps of many commercially available eDNA extraction kits. Always refer to the specific manufacturer's instructions for your chosen kit.

- **Lysis:**

- Remove the filter from its preservation medium. If the filter was frozen, it can be thawed at room temperature.
- Place the filter into a bead beating tube containing lysis buffer and proteinase K, as supplied by the kit.[\[18\]](#)[\[23\]](#) Some protocols may require cutting the filter into smaller pieces.
- Mechanically disrupt the cells and release the DNA by vortexing or using a bead beater instrument.[\[18\]](#)
- Incubate the mixture at a temperature and for a duration specified by the kit manufacturer (e.g., 56°C for 1-3 hours) to facilitate enzymatic lysis.[\[23\]](#)
- Binding:
 - After lysis, centrifuge the tube to pellet any remaining filter material and debris.
 - Transfer the supernatant (containing the DNA) to a new tube.
 - Add the binding buffer (often containing ethanol) from the kit to the supernatant and mix thoroughly.[\[10\]](#)
 - Pipette the mixture into a spin column placed within a collection tube.[\[10\]](#)
 - Centrifuge the spin column. The DNA will bind to the silica membrane in the column, while the rest of the solution passes through into the collection tube.[\[10\]](#)
- Washing:
 - Discard the flow-through from the collection tube.
 - Add the first wash buffer (Buffer AW1 in many kits) to the spin column and centrifuge. Discard the flow-through.[\[10\]](#)
 - Add the second wash buffer (Buffer AW2 in many kits) to the spin column and centrifuge. This step removes any remaining impurities and PCR inhibitors.[\[10\]](#)

- Centrifuge the empty spin column again at high speed to dry the membrane completely. [\[10\]](#)
- Elution:
 - Place the spin column into a new, sterile 1.5 mL microcentrifuge tube.
 - Add the elution buffer (or sterile, nuclease-free water) directly onto the center of the silica membrane.
 - Incubate at room temperature for a few minutes to allow the buffer to saturate the membrane.
 - Centrifuge the column to elute the purified eDNA into the microcentrifuge tube. For a higher concentration of DNA, a smaller elution volume can be used. [\[12\]](#)
- Storage: Store the extracted eDNA at -20°C for short-term storage or -80°C for long-term preservation. [\[7\]](#)

Part 3: Quantification and Quality Control

Before proceeding with downstream applications, it is essential to assess the quantity and quality of the extracted eDNA.

- Quantification: Use a fluorometric method (e.g., Qubit) for accurate DNA quantification, as spectrophotometry (e.g., NanoDrop) can overestimate the concentration due to the presence of RNA and other contaminants.
- Quality Assessment: Spectrophotometry can be used to assess purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 is indicative of pure DNA. The A260/A230 ratio should ideally be between 1.8 and 2.2, with lower values suggesting the presence of contaminants like humic acids.
- Inhibition Testing: A quantitative PCR (qPCR) assay with an internal positive control (IPC) can be used to test for the presence of PCR inhibitors in the eDNA extract. [\[24\]](#)

By following these detailed protocols and considering the comparative data, researchers can optimize their eDNA extraction methodology for reliable and reproducible results in their

specific applications.

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